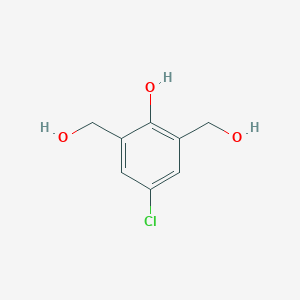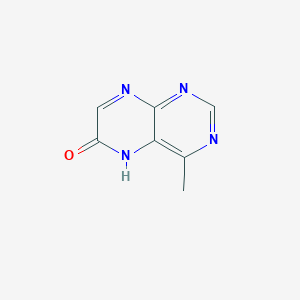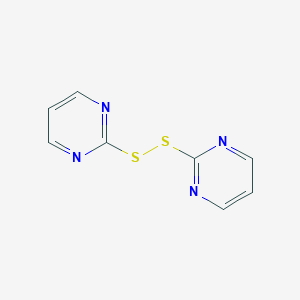
双(2-嘧啶基)二硫化物
描述
Bis(2-pyrimidyl) disulfide is a diaryl disulfide compound characterized by its unique molecular and electronic structure. It has been studied for its conformational energies, electronic transitions, and potential applications in various fields, including materials for rechargeable lithium batteries and as a ligand for metal complexation .
Synthesis Analysis
The synthesis of bis(2-pyrimidyl) disulfide involves the formation of the disulfide bond between two pyrimidyl groups. The synthesis process can be tailored to produce derivatives with specific properties, such as the ability to form self-assembled monolayers on gold surfaces or to act as a sulfurizing reagent in the synthesis of oligonucleotides .
Molecular Structure Analysis
The molecular structure of bis(2-pyrimidyl) disulfide has been analyzed using various computational methods, including molecular mechanics and molecular orbital calculations. These studies have revealed that the molecule prefers a trans conformation with a dihedral angle near 85°, although this can be altered by complexation with metals like copper, which can lead to a unique 180° C-S-S-C dihedral angle and a coplanar arrangement . The crystal structure has also been determined, showing water molecules forming unusual spiral hydrogen-bonded columns, which interact with the pyrimidine acceptors of the disulfide molecules .
Chemical Reactions Analysis
Bis(2-pyrimidyl) disulfide participates in various chemical reactions, particularly those involving the cleavage and formation of S-S bonds. It has been used as a cathode material in lithium batteries, where the S-S bond undergoes dissociation and reformation during the charge-discharge cycles. The presence of the pyrimidyl group is believed to facilitate the dissociation of the S-S bond by localizing extra electrons on the π* orbitals, thus decreasing the dissociation energy of the S-S bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-pyrimidyl) disulfide are influenced by its molecular structure. The compound exhibits visible fluorescence properties and has been shown to have a high rate of charge-discharge cycles as a cathode material in lithium batteries, indicating good electrochemical stability . The compound's ability to form clathrates and its interaction with metals also suggest a potential for use in materials science and coordination chemistry .
科学研究应用
分子和电子结构分析
双(2-嘧啶基)二硫化物和类似的二芳基二硫化物已使用分子力学和分子轨道计算进行了研究。这些物质表现出独特的电子结构,特别是在与铜等金属络合时。例如,与 Cu(I) 络合的双(2-嘧啶基)二硫化物显示出明显的 180° CSSC 二面角,表明由于金属环相互作用,分子和电子结构发生了显着变化。这种相互作用对于克服 SS 键旋转的跨势垒至关重要 (Boyd & Lipkowitz, 1981)。
自修复材料
双(4-氨基苯基)二硫化物,一种在结构上与双(2-嘧啶基)二硫化物相关的化合物,已被有效地用作动态交联剂,用于开发自修复聚(脲-氨基甲酸酯)弹性体。这些材料在室温下表现出优异的自修复性能,无需任何催化剂或外部干预 (Rekondo 等,2014)。
配位化学和磁性
在配位化学中,双(2-嘧啶基)二硫化物表现出有趣的行为。在与卤化镍的溶剂热反应中,它经历了 S–S 和 S–C(sp2) 键的原位裂解,导致形成各种镍配合物。这种动态组合过程导致中等的反铁磁相互作用,随着桥接卤化物的增加而变得更加强烈 (Gallego 等,2013)。
晶体学研究
双(2-嘧啶基)二硫化物二水合物的晶体结构已经重新确定,以更精确地了解其分子排列。这次重新确定突出了螺旋氢键水柱和通过嘧啶 N 原子受体形成的交联,提供了对芳香二硫化物的结构化学的见解 (Jensen 等,2004)。
电子和结构见解
双-(4-(2-吡啶亚甲基亚氨基苯基))二硫化物的合成和分析证明了它作为螯合配体的效用,具有在金表面自组装的潜力。它与各种金属的配合物及其电化学性质为在电子学和材料科学中的潜在应用提供了有价值的见解 (Beloglazkina 等,2007)。
未来方向
Bis(2-pyrimidyl) disulfide has been identified as a promising cathode material for rechargeable lithium batteries . Future research may focus on improving the performance of organosulfur batteries through the construction of organic–inorganic composite cathodes . The regulation of electronic structure and physicochemical properties at the molecular level can fundamentally manipulate the electrochemical performance of organosulfur .
属性
IUPAC Name |
2-(pyrimidin-2-yldisulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINHMVNIBCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295993 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-pyrimidyl) disulfide | |
CAS RN |
15718-46-4 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



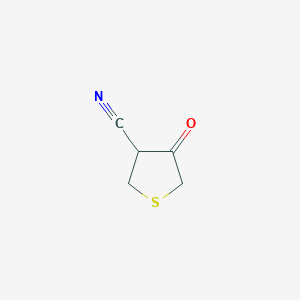

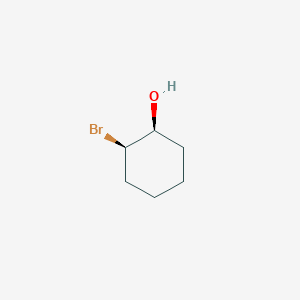
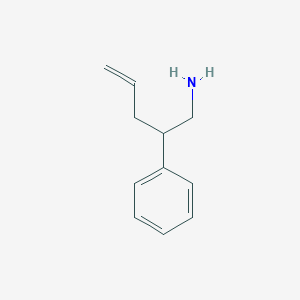
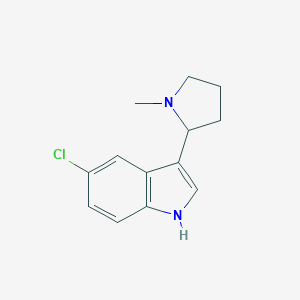
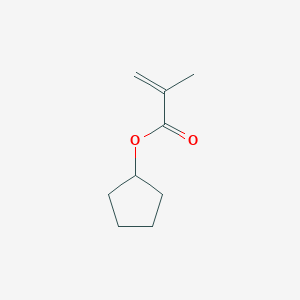

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
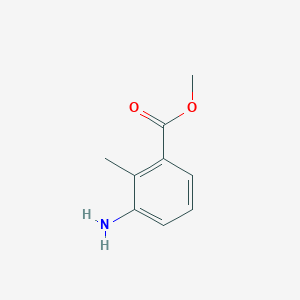
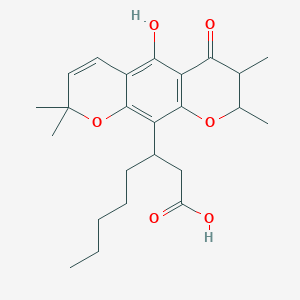
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
